1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(4-Chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at position 1 and a 4-fluorophenylamine substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anticancer agents.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5/c18-11-1-7-14(8-2-11)24-17-15(9-22-24)16(20-10-21-17)23-13-5-3-12(19)4-6-13/h1-10H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMNAJLDKXVCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Cyclization to Pyrazolo[3,4-d]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable formamide or formamidine derivative to form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group enables aromatic nucleophilic substitution under controlled conditions. Reactions typically occur at the para-chlorine position with various nucleophiles:
*Yields estimated from analogous reactions in pyrazolo[3,4-d]pyrimidine systems .
Condensation Reactions
The pyrimidine nitrogen atoms participate in cyclocondensation with carbonyl-containing reagents:
Key Example :
Reaction with 2-furancarboxaldehyde in glacial acetic acid yields fused tricyclic derivatives through Knoevenagel condensation (Scheme 1). This reaction proceeds via:
Conditions :
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Solvent: Acetic acid
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Catalyst: Piperidine (10 mol%)
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Temperature: 110°C
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Time: 6h
Cross-Coupling Reactions
The compound undergoes Suzuki-Miyaura coupling with boronic acids to introduce diverse aryl groups:
| Boronic Acid | Catalyst System | Product Application |
|---|---|---|
| 4-Carboxyphenyl | Pd(PPh₃)₄, K₂CO₃, DME | Water-soluble EGFR inhibitors |
| 3-Thienyl | Pd(OAc)₂/XPhos, Cs₂CO₃ | Kinase selectivity modulators |
Reaction efficiency depends on the electronic nature of the boronic acid (electron-deficient partners react faster) .
Amine Alkylation
The exocyclic amine at position 4 reacts with:
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Propargyl bromide : Forms terminal alkyne derivatives for click chemistry applications (e.g., bioconjugation)
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Phenacyl bromide : Produces ketone-functionalized analogs with improved blood-brain barrier penetration
Typical Conditions :
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Base: K₂CO₃
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Solvent: DMF
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Temperature: RT to 60°C
Oxidation
Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) converts the pyrimidine ring to N-oxide derivatives, altering electronic properties and hydrogen-bonding capacity.
Metal-Mediated Reactions
Gold(I)-catalyzed cyclization :
Under [Au(PPh₃)]NTf₂ catalysis (1 mol% in DCE), the compound undergoes regioselective annulation with alkynes to form polycyclic scaffolds. This method enables rapid diversification of the core structure .
Mechanistic Insights from DFT Studies
B3LYP/6-311++G(d,p) calculations reveal:
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Nucleophilic substitution proceeds through a concerted mechanism (activation energy: 28.3 kcal/mol)
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Condensation reactions favor transition states with partial proton transfer from catalyst to carbonyl oxygen
Stability Under Reaction Conditions
Critical stability parameters:
| Parameter | Value/Range | Degradation Pathway |
|---|---|---|
| pH stability | 2.5–8.5 (25°C) | Acid-catalyzed ring opening |
| Thermal limit | ≤160°C (under N₂) | Dehalogenation above 180°C |
| Light sensitivity | Stable if protected from UV | Photoinduced dimerization |
Data compiled from accelerated stability studies of related compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidines have been noted for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
Case Study : In vitro studies showed that derivatives of this compound could significantly reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
Neurological Applications
There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives may act as modulators of neurotransmitter systems, particularly in the context of neurodegenerative diseases.
Case Study : A recent publication highlighted the neuroprotective effects of a similar compound in models of Alzheimer's disease, where it was observed to enhance synaptic plasticity and reduce amyloid-beta toxicity .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available pyrazole derivatives. Variations in substituents can lead to compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Substituent Variations and Key Properties
Key Observations:
- Target Compound vs.
- Target Compound vs. PP2 : Replacement of PP2’s tert-butyl group with 4-fluorophenylamine may alter kinase selectivity. PP2 is a well-characterized Src inhibitor, while the target compound’s polar amine could enhance solubility .
- Role of R6 Substituents : Compounds with thioether groups (e.g., 2a(SI388)) show modified electronic properties and binding affinity, which the target compound lacks .
Key Observations:
- Yield Trends : Bulky substituents (e.g., ethylthio in 2c) reduce yields compared to methylthio derivatives (2a) .
- Melting Points : Higher melting points correlate with increased crystallinity (e.g., 202–203°C for methyl-substituted compound in ) .
Pharmacological and Kinetic Implications
- Anticancer Potential: S29 reduces tumor mass in neuroblastoma models but has poor bioavailability. The target compound’s simpler structure may mitigate these issues .
- Kinase Inhibition : PP2’s tert-butyl group is critical for ATP-binding cleft interaction. The target compound’s 4-fluorophenylamine may shift selectivity to other kinases (e.g., ABL or EGFR) .
- Solubility: Methoxyethyl (K402-0035) and morpholinoethylthio (2e in ) groups enhance solubility, a feature absent in the target compound .
Biological Activity
1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities, supported by case studies and detailed research findings.
Chemical Structure
The compound's molecular formula is with a molecular weight of approximately 288.70 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with chlorophenyl and fluorophenyl groups, which contribute to its biological activity.
1. Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of various cancer cell lines:
- Inhibition of Cell Proliferation : Research indicates that derivatives exhibit IC50 values ranging from 0.75 to 49.85 µM against different cancer cell lines (e.g., A549, HCT116) .
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells and inhibit key kinases involved in cell cycle regulation, such as Aurora-A kinase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | A549 | 0.30 | Apoptosis induction |
| Derivative B | HCT116 | 25 | CDK2 inhibition |
| Derivative C | NCI-H226 | 18-30 | Growth inhibition |
2. Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidines have been recognized for their anti-inflammatory properties. The compound's analogs have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Case Study : In a study assessing the anti-inflammatory effects of pyrazole derivatives, one compound exhibited an IC50 value of 0.95 nM against VEGF-induced proliferation in human umbilical vein endothelial cells .
3. Enzyme Inhibition
The compound has been characterized as a potent inhibitor of various enzymes critical in disease processes:
- Phosphodiesterase Inhibition : Recent studies have highlighted its role as a phosphodiesterase (PDE) inhibitor, particularly against CpPDE1 in Cryptosporidium parasites, showcasing its potential for treating cryptosporidiosis .
- Kinase Inhibition : It has also been noted for inhibiting kinases involved in cancer progression, further supporting its therapeutic potential .
Research Findings
The biological activity of this compound has been extensively documented through various research efforts:
- Synthesis and Structure-Activity Relationship (SAR) : Studies have focused on synthesizing new derivatives and evaluating their biological activities to establish SAR patterns that enhance efficacy .
- Crystal Structure Analysis : Detailed crystallographic studies provide insights into the molecular interactions and conformational dynamics that underpin the compound's biological activities .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how can they be adapted for this compound?
- The compound can be synthesized via cyclocondensation of α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones with pyrazolo precursors. Key steps include refluxing in ethanol or DMF, followed by purification via crystallization. Spectral characterization (e.g., IR, -NMR) and elemental analysis are critical for confirming purity and structure .
Q. What spectroscopic methods are used to characterize this compound, and how are data interpreted?
- IR spectroscopy identifies NH stretches (~3300–3460 cm) and aromatic C-H bonds. -NMR in DMSO-d resolves aromatic protons (δ 6.8–8.1 ppm) and NH groups (δ ~8.5 ppm). Elemental analysis (C, H, N) should match calculated values within ±0.3% .
Q. How is the compound’s purity assessed, and what thresholds are acceptable for biological studies?
- High-performance liquid chromatography (HPLC) with >95% purity is standard. Impurities can arise from incomplete substitution or side reactions; recrystallization in ethanol-DMF mixtures improves purity .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to optimize Src kinase inhibition?
- Replace the 4-chlorophenyl/4-fluorophenyl groups with bulkier substituents (e.g., bromophenyl) to enhance hydrophobic interactions with the ATP-binding cleft. Use molecular docking to predict binding affinity and validate with kinase inhibition assays (IC measurements) .
Q. What experimental strategies resolve contradictions in tyrosine phosphorylation data when using this compound as a Src inhibitor?
- Control experiments with the inactive analog PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) are essential to distinguish target-specific effects. Combine Western blotting (phospho-Src Y416) with functional assays (e.g., NMDA receptor potentiation) to confirm mechanistic consistency .
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Optimize reaction stoichiometry (1:1.2 molar ratio of pyrazolo precursor to aryl halide) and use microwave-assisted synthesis to reduce reaction time. Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .
Q. What methodologies validate the compound’s role in modulating NMDA receptor activity in neuronal studies?
- Use electrophysiological recordings (patch-clamp) in hippocampal neurons pretreated with PP2 (10 µM). Compare NMDA currents before/after treatment and correlate with tyrosine phosphatase inhibitors (e.g., orthovanadate) to confirm Src-dependent pathways .
Methodological Notes
- Spectral Data Interpretation : Discrepancies in -NMR splitting patterns may arise from tautomerism in the pyrazolo-pyrimidine core. Assign peaks using 2D NMR (COSY, HSQC) for unambiguous resolution .
- Biological Assays : Pre-incubate cells with PP2 for 1 hour to ensure kinase inhibition. Use DMSO as a solvent control (<0.1% v/v) to avoid cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
